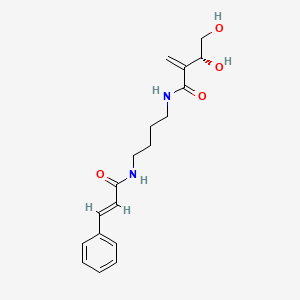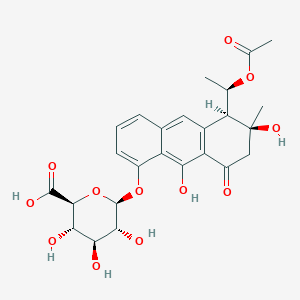![molecular formula C25H22KN7O3S B1262195 2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)
2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRH-594 is a novel nonpeptide angiotensin II receptor antagonist. It is known for its high specificity towards angiotensin II type 1 receptors, making it a potent blocker. This compound has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and related cardiovascular diseases .
Métodos De Preparación
The synthesis of KRH-594 involves several steps, including the formation of a biphenyl-tetrazole or biphenyl-carboxylic acid scaffoldThe reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations .
Análisis De Reacciones Químicas
KRH-594 undergoes various chemical reactions, including binding to angiotensin II type 1 receptors. The binding properties of KRH-594 have been studied extensively, showing that it binds potently to these receptors in an insurmountable manner. The compound also exhibits high specificity towards angiotensin II type 1 receptors, with minimal binding to other receptor types .
Aplicaciones Científicas De Investigación
KRH-594 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of hypertension, diabetic nephropathy, and hyperlipidemia. In animal studies, KRH-594 has been shown to reduce systolic blood pressure, albuminuria, and proteinuria in diabetic spontaneously hypertensive rats. Additionally, it has been investigated for its effects on various molecular targets and pathways involved in cardiovascular diseases .
Mecanismo De Acción
KRH-594 exerts its effects by selectively binding to angiotensin II type 1 receptors. This binding inhibits the action of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. By blocking the effects of angiotensin II, KRH-594 helps to reduce blood pressure and alleviate the symptoms of hypertension. The compound also affects various molecular pathways involved in cardiovascular diseases, including the regulation of extracellular matrix-related genes and platelet-derived growth factor-receptor β (PDGF-Rβ) levels .
Comparación Con Compuestos Similares
KRH-594 is unique in its high specificity towards angiotensin II type 1 receptors. Similar compounds include losartan, irbesartan, olmesartan, candesartan, tasosartan, and telmisartan. These compounds also act as angiotensin II receptor antagonists but may differ in their binding affinities, specificities, and therapeutic effects. KRH-594 has been shown to have a higher specificity towards angiotensin II type 1 receptors compared to some of these other compounds .
Propiedades
Fórmula molecular |
C25H22KN7O3S |
|---|---|
Peso molecular |
539.7 g/mol |
Nombre IUPAC |
potassium;2-[[5-ethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate |
InChI |
InChI=1S/C25H23N7O3S.K/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22;/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31);/q;+1/p-1 |
Clave InChI |
IYBVDYGNSNOZHQ-UHFFFAOYSA-M |
SMILES canónico |
CCC1=NN(C(=NC(=O)C2=C(CCC2)C(=O)[O-])S1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.[K+] |
Sinónimos |
dipotassium 2-((5-ethyl-3-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl-1,3,4-thiadiazolin-2-ylidene)aminocarbonyl)-1-cyclopentenecarboxylate KRH 594 KRH-594 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


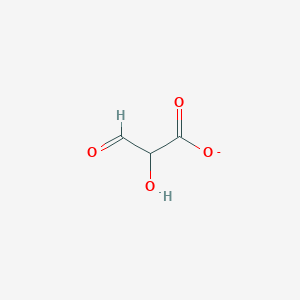
![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride](/img/structure/B1262114.png)

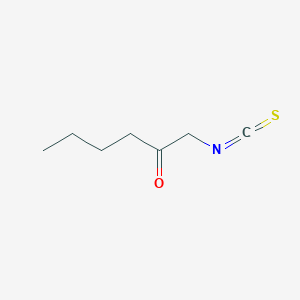
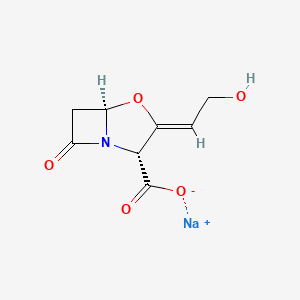
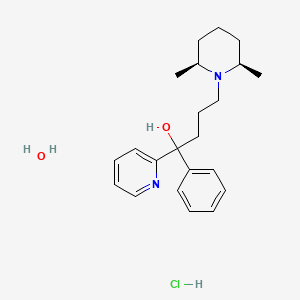

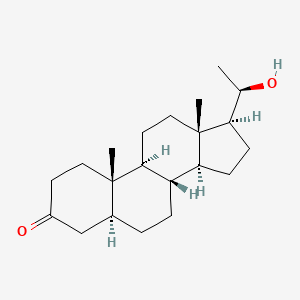

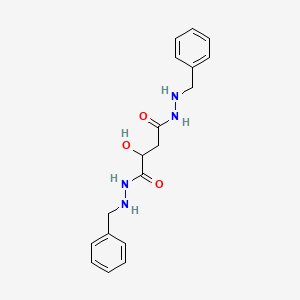

![(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1262133.png)
